molecular formula C21H20N2O4 B2900384 1-benzyl-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1004256-30-7

1-benzyl-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2900384
CAS RN: 1004256-30-7
M. Wt: 364.401
InChI Key: YUXSZORWJBCFBN-UHFFFAOYSA-N
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Description

1-benzyl-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound that is widely used in scientific research. It is a member of the dihydropyridine family of compounds and is known for its potent activity as a calcium channel blocker. This compound has been studied extensively in vitro and in vivo to investigate its potential as a therapeutic agent for a range of diseases and conditions.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is primarily through its activity as a calcium channel blocker. This compound binds to the L-type calcium channels in cells, inhibiting the influx of calcium ions. This, in turn, reduces the release of neurotransmitters and modulates muscle contraction. The compound has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can modulate the activity of a range of enzymes, including phospholipase A2 and cyclooxygenase-2. In vivo studies have shown that the compound can modulate blood pressure, heart rate, and vascular tone. The compound has also been shown to have neuroprotective effects in animal models of stroke and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide in lab experiments is its potent activity as a calcium channel blocker. This makes it a useful tool for investigating the role of calcium channels in a range of physiological processes. However, the compound's potency can also be a limitation, as it may have off-target effects that can complicate experimental results. Additionally, the compound's complex synthesis may make it difficult to obtain in large quantities for use in experiments.

Future Directions

There are several potential future directions for research on 1-benzyl-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. One area of interest is the compound's potential as a therapeutic agent for neurological diseases and conditions. Animal studies have shown promising results in models of stroke and Parkinson's disease, and further research is needed to investigate the compound's potential in humans. Another potential direction for research is the development of new derivatives of the compound with improved potency and selectivity for specific calcium channel subtypes. Finally, the compound's antioxidant and anti-inflammatory effects may make it a useful tool for investigating the role of oxidative stress and inflammation in a range of diseases and conditions.

Synthesis Methods

The synthesis of 1-benzyl-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex process that involves several steps. One common method for synthesizing this compound involves the reaction of 2,4-dimethoxybenzaldehyde with benzylamine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with ethyl acetoacetate and acetic anhydride to form the final product.

Scientific Research Applications

1-benzyl-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. One area of research that has received particular attention is the compound's activity as a calcium channel blocker. Calcium channels play a critical role in a range of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. By blocking calcium channels, this compound has the potential to modulate these processes and impact a range of diseases and conditions.

properties

IUPAC Name

1-benzyl-N-(2,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-26-17-9-10-18(19(12-17)27-2)22-21(25)16-8-11-20(24)23(14-16)13-15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXSZORWJBCFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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